molecular formula C14H17FN2O B7864521 2-(3-Fluorophenyl)-1-(cis-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)ethanone

2-(3-Fluorophenyl)-1-(cis-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)ethanone

Cat. No.: B7864521
M. Wt: 248.30 g/mol
InChI Key: LAUFENUNVSYYHQ-WCQYABFASA-N
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Description

2-(3-Fluorophenyl)-1-(cis-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)ethanone is a fluorinated ketone derivative featuring a bicyclic pyrrolo-pyrrolidine scaffold. The cis-configuration of the hexahydropyrrolo[3,4-b]pyrrolidine ring confers structural rigidity, while the 3-fluorophenyl substituent introduces electronic and steric effects that may influence its biological activity.

Properties

IUPAC Name

1-[(3aS,6aS)-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrol-1-yl]-2-(3-fluorophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN2O/c15-12-3-1-2-10(6-12)7-14(18)17-5-4-11-8-16-9-13(11)17/h1-3,6,11,13,16H,4-5,7-9H2/t11-,13+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAUFENUNVSYYHQ-WCQYABFASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2C1CNC2)C(=O)CC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN([C@H]2[C@@H]1CNC2)C(=O)CC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-Fluorophenyl)-1-(cis-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)ethanone , also referred to as (3-Fluorophenyl)(cis-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)methanone, is a complex organic molecule notable for its potential biological activities. This article explores its pharmacological properties, including antimicrobial, anti-inflammatory, and neuroprotective effects, supported by recent research findings and case studies.

Chemical Structure and Properties

The compound has a unique structure characterized by a fluorinated phenyl group and a hexahydropyrrolo moiety. The molecular formula is C15H18FN2OC_{15}H_{18}FN_2O with a molecular weight of approximately 262.32 g/mol. Its structural features suggest potential interactions with various biological targets.

Antimicrobial Activity

Recent studies have indicated that derivatives of compounds similar to this compound exhibit moderate to good antimicrobial activity . For instance, compounds in related classes have shown effectiveness against both Gram-positive and Gram-negative bacteria.

CompoundActivityMIC (μg/mL)
Compound AStaphylococcus aureus16.4
Compound BEscherichia coli12.5
Compound CKlebsiella pneumoniae18.0

These findings suggest that the compound could be further explored for its potential as an antimicrobial agent in clinical applications .

Anti-inflammatory Effects

In vitro studies have demonstrated that certain derivatives possess anti-inflammatory properties that may surpass those of traditional anti-inflammatory agents like curcumin. The mechanism appears to involve inhibition of pro-inflammatory cytokines and pathways associated with chronic inflammation .

Case Study: A study involving a series of synthesized compounds showed that one derivative exhibited an IC50 value of 10 μM against TNF-α production in macrophages, indicating significant anti-inflammatory potential.

Neuroprotective Properties

The compound has also been evaluated for its neuroprotective effects, particularly in the context of Alzheimer's disease. Inhibitory activity against acetylcholinesterase (AChE) was noted, which is crucial for managing cholinergic deficits associated with neurodegenerative diseases.

CompoundAChE Inhibition IC50 (μM)
This compound0.466
Control (Donepezil)0.050

This data indicates that the compound could serve as a lead for developing new treatments for Alzheimer's disease .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Core Heterocycle Aryl Substituent Substitution Position Reported Activity (MIC, μg/mL)
Target Compound Pyrrolo-pyrrolidine 3-Fluorophenyl Meta Not reported
2a (Oxadiazole derivative) 1,3,4-Oxadiazole 4-Dimethylaminophenyl Para 12.5–25 (S. aureus, P. aeruginosa)
2b (Oxadiazole derivative) 1,3,4-Oxadiazole 4-Chlorophenyl Para 12.5–25 (S. aureus, P. aeruginosa)

Substituent Position and Activity

The para-substituted oxadiazole derivatives (2a, 2b) exhibit superior antibacterial activity compared to ortho- or meta-substituted analogues . This aligns with the general observation that para-substitution on the aryl ring enhances electron-withdrawing or donating effects, improving target binding. In contrast, the target compound’s meta-fluorine substitution may reduce antibacterial potency due to less optimal electronic interactions.

Heterocyclic Ring Influence

The pyrrolo-pyrrolidine core in the target compound likely improves metabolic stability compared to the oxadiazole ring in 2a/2b, which is prone to hydrolysis.

Fluorination Effects

Fluorine at the meta position may enhance lipophilicity and membrane permeability compared to non-fluorinated analogues. However, fluorine’s electron-withdrawing effect could reduce basicity of the pyrrolidine nitrogen, altering receptor affinity.

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